

Application Note: Thermodynamic Optimization of Triisobutylgallium (TIBGa) Mass Flow Control

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Compound of Interest

Compound Name: *Tris(2-methylpropyl)gallane*

CAS No.: 17150-84-4

Cat. No.: B099540

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Executive Summary

Triisobutylgallium (TIBGa,

) is a specialized organometallic precursor utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the growth of Gallium-based III-V semiconductors (e.g., GaN, GaAs, GaSb). Unlike the industry-standard Trimethylgallium (TMGa), TIBGa exhibits significantly lower vapor pressure and lower thermal stability.

This guide addresses the critical challenge of flux stabilization. Due to its low volatility (

Torr at 20°C), TIBGa requires precise thermal management to generate sufficient mass transport without triggering pre-reaction or condensation. This protocol establishes a derived vapor pressure equation, optimal bubbler temperature zones, and a self-validating mass flow control strategy.

Physicochemical Properties & Thermodynamics[1]

[2][3][4][5][6]

To control the mass flow of TIBGa, one must first model its phase behavior. Unlike TMGa, reliable vapor pressure data for TIBGa is sparse in general literature. Based on field data points of 0.1 Torr at 20°C and 5.25 Torr at 73°C [1, 2], we have derived the following Clausius-Clapeyron approximation for process engineering:

Derived Vapor Pressure Equation

- Enthalpy of Vaporization (

):

(Calculated).

- Implication: TIBGa flux is highly sensitive to temperature changes. A deviation of just 1°C at a 40°C setpoint results in a ~12% change in precursor flux, necessitating PID temperature control with accuracy better than

Thermal Stability Limits

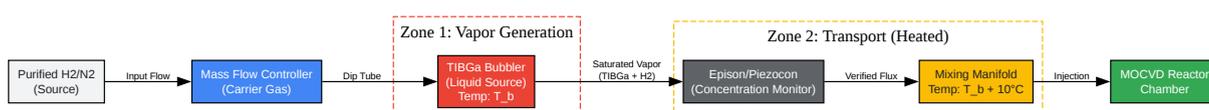
- Decomposition Onset:

[3].[1]

- Safety Margin: Bubbler temperatures must never exceed 80°C to prevent autocatalytic decomposition within the vessel, which can lead to metallic gallium pooling and inconsistent dosing.

Experimental Protocol: Bubbler Setup & Temperature Control System Design Architecture

The delivery system requires a "Thermal Gradient" design. The bubbler is the coolest point in the precursor train, with all downstream lines heated incrementally higher to prevent re-condensation.



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Figure 1: Schematic of the TIBGa delivery system illustrating the critical thermal zones. Note the requirement for the Manifold and Epison to be heated above the Bubbler temperature ().

Temperature Settings Protocol

Objective: Maximize flux while maintaining 100% saturation efficiency and zero condensation.

Parameter	Setting / Range	Rationale
Bubbler Temp ()	35°C – 50°C	At 20°C, VP is too low (0.1 Torr). Heating to 40°C raises VP to ~0.7 Torr, enabling stable control.
Inlet Line Temp	Ambient	Carrier gas entering the bubbler should not be hot to avoid local heating of the liquid surface.
Outlet Line Temp		Prevents condensation of TIBGa immediately upon exiting the bubbler.
Manifold Temp		Ensures no deposition in valves or mixing zones.
Bubbler Pressure ()	200 – 400 Torr	Lower pressure increases the molar fraction of TIBGa ().

Step-by-Step Setup:

- Leak Check: Pressurize the bubbler lines to 50 psi with Helium. Leak rate must be

- **Bath Stabilization:** Submerge the TIBGa cylinder in a recirculating chiller bath. Set to 40°C. Allow 2 hours for thermal equilibrium. TIBGa has a significant heat capacity; rapid heating can cause "burping" (unstable bubbling).
- **Line Heating:** Wrap outlet lines with heater tape. Set PID controllers to 45°C. Verify with a contact thermocouple placed under the insulation.
- **Carrier Gas Initiation:** Start flow through the bypass line first, then slowly open the bubbler inlet/outlet valves.
- **Saturation Verification:** Use an ultrasonic concentration monitor (e.g., Epison) if available. If not, perform a growth run at constant time and measure layer thickness to back-calculate flux.

Flux Calculation & Validation

To ensure scientific integrity, you must calculate the expected flux and validate it against the actual growth rate.

The Bubbler Equation

The molar flow rate of the precursor,

(mol/min), is given by:

Where:

- = Mass flow of carrier gas (SCCM converted to mol/min).
- = Vapor pressure of TIBGa at bath temp (Torr).
- = Head pressure in the bubbler (Torr).

Reference Data Table (Calculated)

Using derived equation:

Temp (C)	Temp (K)	Vapor Pressure (Torr)	Precursor Flux ($\mu\text{mol}/\text{min}$)*
20	293	0.10	0.22
30	303	0.23	0.51
40	313	0.52	1.16
50	323	1.10	2.45
60	333	2.25	5.00

*Conditions: Carrier Flow = 500 SCCM, Bubbler Pressure = 1000 Torr (Atmospheric). Note how flux doubles every $\sim 10^\circ\text{C}$.

Validation Step (Self-Validating System)

The "Saturation Check" Experiment:

- Set Bubbler Temp to 40°C and Flow to 200 SCCM.
- Grow a test layer (e.g., GaN on Sapphire) for 30 mins. Measure thickness.[\[2\]](#)
- Double the Carrier Flow to 400 SCCM while keeping Temp constant.
- Grow a second layer for 30 mins.
- Analysis: If the second layer is exactly twice as thick (or growth rate doubles), the bubbler is fully saturated. If the growth rate increases by less than 2x, the carrier gas is not picking up enough TIBGa (under-saturation).
 - Correction: Decrease Bubbler Pressure or switch to a bubbler with a longer dip-tube path.

Troubleshooting & Safety

Common Failure Modes

- Condensation (Clogging):

- Symptom:[3][4] Erratic flux or pressure spikes in the bubbler.
- Cause: Cold spot in the delivery line (usually at a valve or VCR fitting).
- Fix: Identify the cold spot using a thermal camera. Re-wrap insulation to ensure no metal is exposed to ambient air.
- Decomposition (Gray Bubbler):
 - Symptom:[3][4] Metallic gray residue in the bubbler sight glass (if equipped) or particulate filters clogging downstream.
 - Cause: Bubbler temperature exceeded 80°C or back-diffusion of reactor heat.
 - Fix: Replace bubbler immediately. TIBGa decomposition produces Gallium metal, which is corrosive to stainless steel at high temperatures.

Safety (Pyrophoricity)

TIBGa is pyrophoric.[5] It ignites spontaneously in air.

- Leak Detection: Do not use liquid leak detectors (snoop) on TIBGa lines; they can react. Use Helium leak detection or hydrogen sensors.
- Disposal: Unused TIBGa must be deactivated using a specialized wash system (e.g., high-boiling hydrocarbon solvent wash followed by slow alcohol deactivation) [4].

References

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